molecular formula C10H5F3INO B1386432 6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one CAS No. 1065100-50-6

6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one

Cat. No.: B1386432
CAS No.: 1065100-50-6
M. Wt: 339.05 g/mol
InChI Key: MGVPAKBHXXRIEL-UHFFFAOYSA-N
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Description

6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one (CAS 1065100-50-6) is a fluorinated quinolinone derivative of significant interest in medicinal and organic chemistry research. This compound serves as a versatile building block for the synthesis of complex heterocyclic structures, particularly due to the presence of both an iodine substituent and a trifluoromethyl group. The iodine atom offers a reactive handle for further functionalization via cross-coupling reactions, enabling the rapid exploration of chemical space . The trifluoromethyl group is a key feature in modern drug discovery, as its incorporation into bioactive molecules can profoundly influence their physicochemical properties, metabolic stability, and binding affinity . Researchers utilize this compound as a key intermediate in the development of novel quinolone derivatives, a class known for diverse biological activities including antimicrobial and antitumor effects . The compound is provided with high purity (95%) and is for research applications only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-iodo-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3INO/c11-10(12,13)9-4-8(16)6-3-5(14)1-2-7(6)15-9/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVPAKBHXXRIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step-by-step Procedure:

  • Preparation of the precursor:
    Synthesis begins with 2-(trifluoromethyl)aniline derivatives, often obtained through nucleophilic aromatic substitution or via multistep aromatic substitution reactions.

  • Cyclization to dihydroquinolinone:
    The precursor reacts with suitable aldehydes or ketones under acidic or basic conditions to generate the tetrahydroquinoline intermediate. Common reagents include acetic acid or polyphosphoric acid (PPA), which facilitate intramolecular cyclization.

  • Iodination at C6:
    The final step involves electrophilic iodination, typically using iodine (I2) in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide, to selectively introduce iodine at the C6 position. Reaction conditions are usually mild, conducted at room temperature or slightly elevated temperatures.

Reaction Conditions & Data:

Reagent Solvent Conditions Notes
Iodine (I2) Acetic acid or HNO3 Room temperature to 50°C Selective iodination at C6

Research Data:
While specific literature detailing this exact route is limited, similar approaches have been documented for halogenating quinoline derivatives, emphasizing mild electrophilic substitution conditions to achieve regioselectivity.

Multi-step Synthesis via Nucleophilic Aromatic Substitution and Cyclization

Method Overview:

This approach involves initial synthesis of a 2-iodo-phenyl precursor, followed by cyclization to form the quinolinone core, and subsequent trifluoromethylation at the desired position.

Stepwise Process:

  • Synthesis of 2-iodo-phenyl derivatives:
    Starting from 2-iodoaniline, halogenation and substitution reactions introduce the trifluoromethyl group at the ortho position, often using trifluoromethylating reagents such as Togni's reagent or trifluoromethyl iodide under copper catalysis.

  • Cyclization to quinolinone:
    The 2-iodo-phenyl derivative reacts with appropriate carbonyl compounds (e.g., acyl chlorides or ketones) under acidic or basic conditions to form the dihydroquinolinone ring system.

  • Final functionalization:
    The compound undergoes oxidative or electrophilic iodination to ensure iodine is positioned at C6, possibly using iodine with oxidants like hydrogen peroxide or N-iodosuccinimide (NIS).

Reaction Conditions & Data:

Reagent Catalyst Solvent Conditions Notes
Trifluoromethylating reagent Copper catalyst Acetonitrile or DMSO Reflux, 24-48h Efficient trifluoromethylation

Research Data:
This method aligns with procedures documented for trifluoromethylated quinoline derivatives, emphasizing the importance of regioselectivity and the use of transition-metal catalysis.

One-Pot Synthesis via Oxidative Cyclization

Method Overview:

A more streamlined approach involves a one-pot process where halogenated precursors are cyclized and functionalized in a single vessel, reducing purification steps and improving efficiency.

Procedure Highlights:

  • Starting materials:
    Halogenated aniline derivatives with trifluoromethyl groups.

  • Reaction conditions:
    The reaction is conducted in a suitable solvent like acetonitrile or dimethylformamide (DMF), with bases such as potassium carbonate or cesium carbonate, and oxidants like (diacetoxyiodo)benzene or hydrogen peroxide.

  • Reaction steps:
    The process involves initial nucleophilic substitution, followed by oxidative cyclization, with iodine introduced in situ or as a reagent to install the iodine at C6.

Sample Data:

Reagents Solvent Conditions Yield Notes
Halogenated precursor + oxidant DMF or acetonitrile RT to 80°C, 12-36h Variable One-pot, scalable

Research Findings:
A recent publication describes a similar one-pot process where the intermediate acetonitrile derivative is oxidized in situ to generate the quinolinone core efficiently, with yields exceeding 70%.

Summary of Key Reaction Parameters and Data

Method Starting Material Key Reagents Reaction Conditions Typical Yield Remarks
Direct cyclization + iodination 2-(trifluoromethyl)aniline derivatives I2, HNO3 or acetic acid Room temp to 50°C 50-70% Regioselective iodination
Metal-catalyzed trifluoromethylation 2-iodo-phenyl derivatives Togni's reagent, Cu catalyst Reflux, 24-48h 60-80% Efficient trifluoromethylation
One-pot oxidative cyclization Halogenated precursors (Diacetoxyiodo)benzene, base RT to 80°C 70-85% Streamlined synthesis

Notes and Considerations:

  • Selectivity:
    Achieving regioselective iodination at C6 requires controlled electrophilic substitution conditions, often facilitated by directing groups or specific reagents.

  • Reagents:
    Use of oxidants like (diacetoxyiodo)benzene enables in situ oxidation, streamlining the process.

  • Reaction Environment:
    Solvent choice (e.g., acetonitrile, DMF) and temperature critically influence yield and selectivity.

  • Safety: Handling iodine, oxidants, and trifluoromethylating reagents necessitates proper safety protocols due to their reactive and potentially hazardous nature.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Iodine: Used for iodination reactions.

    Amines: Used in condensation reactions.

    Hydrazine Hydrate: Used to form amino derivatives.

    Aldehydes and Isatin: Used for Schiff base formation.

Major Products

  • 5-Iodo-N-(methyl and aryl)-2-(trifluoroacetamido)benzamide derivatives
  • 6-Iodo-3-(methyl and aryl)-2-(trifluoromethyl)quinazolin-4(3H)-one derivatives
  • 3-Amino-6-iodo-2-(trifluoromethyl)quinazolinone
  • Schiff bases of isatin

Scientific Research Applications

Medicinal Chemistry

6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one has shown promising antimicrobial activity , making it a potential candidate for developing new antibiotics. Its derivatives have been explored for their ability to inhibit bacterial cell membranes or essential bacterial enzymes, enhancing their effectiveness against various pathogens.

Case Study: Antimicrobial Activity

  • Objective: Evaluate the antimicrobial efficacy of the compound against common bacteria.
  • Method: In vitro assays were conducted using different concentrations of the compound.
  • Results: The compound demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Materials Science

The unique electronic properties imparted by the trifluoromethyl group make this compound valuable in developing advanced materials. Its ability to modify surface properties and enhance material stability is particularly noteworthy in applications such as coatings and polymers.

Data Table: Comparison of Material Properties

PropertyThis compoundControl Compound
Thermal StabilityHighModerate
Surface EnergyLowHigh
Chemical ResistanceExcellentPoor

Biological Studies

The ability of this compound to form Schiff bases with isatin suggests potential applications in studying enzyme interactions and developing enzyme inhibitors. This property can be leveraged in drug discovery processes targeting specific biological pathways.

Case Study: Enzyme Inhibition

  • Objective: Investigate the interaction of the compound with specific enzymes.
  • Method: Kinetic studies were performed to assess inhibition rates.
  • Results: The compound exhibited competitive inhibition characteristics, indicating its potential as a lead compound for enzyme-targeted therapies.

Mechanism of Action

The mechanism of action of 6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one is not fully understood. its antimicrobial activity is likely due to its ability to interact with and disrupt bacterial cell membranes or inhibit essential bacterial enzymes. The presence of the trifluoromethyl group may enhance the compound’s ability to penetrate cell membranes and interact with target proteins.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

The pharmacological profile of dihydroquinolin-4-one derivatives is highly dependent on substituent type and position. Key comparisons include:

Compound Substituents Molecular Weight Biological Activity Key Reference
6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one 6-I, 2-CF₃ ~345.06 Under investigation (potential antiviral) -
3-Acetyl-6-chloro-2-(isopropylamino)-8-CF₃-quinolin-4-one 6-Cl, 8-CF₃, 2-isopropylamino - MERS-CoV inhibition (EC₅₀ = 2.1 µM)
3-(4-Methoxybenzoyl)-1-pentyl-1,4-dihydroquinolin-4-one 3-aroyl, 1-pentyl, 4-methoxy 350.41 Antimitotic (tubulin inhibition)
3-[3-Chloro-5-CF₃-pyridin-2-yl]-6-CF₃-1,4-dihydroquinolin-4-one 3-pyridyl, 6-CF₃ 392.68 Unspecified (structural emphasis)
  • Iodo vs. However, iodine may reduce metabolic stability due to susceptibility to enzymatic dehalogenation .
  • Trifluoromethyl Positioning : The -CF₃ group at position 2 (target compound) vs. position 8 (MERS-CoV hit) alters steric and electronic interactions. Position 2 may enhance membrane permeability, while position 8 could optimize target engagement in viral proteases .

Physicochemical Properties

  • Lipophilicity : The -CF₃ group increases logP values, enhancing blood-brain barrier penetration compared to methoxy or acylated derivatives .
  • Solubility : Iodo substitution may reduce aqueous solubility relative to chloro or methoxy analogues, necessitating formulation optimizations .

Biological Activity

6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a quinoline core substituted with an iodine atom and a trifluoromethyl group. This unique structure contributes to its biological properties, influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,4-dihydroquinolin-4-one exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

Antitumor Activity

This compound has been evaluated for its antitumor potential. In vitro studies revealed that it inhibits the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, it has shown efficacy against human leukemia cells through the modulation of key signaling pathways involved in cell survival .

Neuroprotective Effects

The compound's neuroprotective properties have also been investigated. A study utilizing in vivo models of neurodegeneration indicated that it can reduce oxidative stress and inflammation in neuronal cells. This suggests a potential role for this compound in treating neurodegenerative diseases such as Alzheimer's .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability. However, further investigations are necessary to elucidate its bioavailability and distribution in biological systems .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies indicate that variations in substituents on the quinoline ring significantly impact potency and selectivity against specific biological targets .

Structural Modification Biological Activity Comments
Iodine substitutionEnhanced antimicrobial activityIncreases lipophilicity
Trifluoromethyl groupImproved antitumor efficacyContributes to electronic properties

Case Studies

  • Neurodegenerative Disease Model : In a model of Alzheimer's disease, administration of this compound resulted in a significant reduction in amyloid plaque formation and improved cognitive function in treated animals compared to controls .
  • Cancer Cell Line Study : In vitro assays demonstrated that this compound inhibited proliferation in various cancer cell lines, with IC50 values indicating potent activity against breast cancer cells .

Q & A

Q. What are the recommended synthetic methodologies for 6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one?

The synthesis of dihydroquinolin-4-one derivatives typically involves cyclization reactions or modifications of pre-existing quinoline scaffolds. For example, fluoroquinolone derivatives can be synthesized via alkylation or iodination steps using reagents like iodomethane in dry DMF with a base such as K₂CO₃ . A common approach involves reacting trifluoromethyl-substituted intermediates with iodine sources under controlled temperatures (50–80°C) for 24–48 hours, followed by purification via column chromatography. Key challenges include optimizing reaction time and stoichiometry to avoid over-alkylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization should include:

  • Spectroscopic analysis : ¹H/¹³C NMR to confirm substituent positions and trifluoromethyl group integration.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • Elemental analysis to verify stoichiometry.
  • X-ray crystallography (if crystalline) using programs like SHELXL for precise structural determination . For non-crystalline samples, IR spectroscopy can identify carbonyl (C=O) and C-I stretching vibrations.

Q. What safety protocols are critical when handling this compound?

While specific safety data for this iodinated derivative is limited, analogous dihydroquinolin-4-ones require:

  • Use of fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy.
  • Immediate medical consultation if ingested or inhaled, as related compounds show undefined toxicity profiles .
  • Proper disposal of iodinated waste to avoid environmental contamination.

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural analysis?

Discrepancies in X-ray diffraction data (e.g., twinning or low-resolution datasets) can be addressed using SHELX programs:

  • SHELXD for experimental phasing in challenging cases.
  • SHELXL for refining high-resolution structures with anisotropic displacement parameters.
  • For macromolecular complexes, employ SHELXPRO to interface with density modification tools. Cross-validation against spectroscopic data (e.g., NMR) is critical to resolve ambiguities .

Q. What strategies optimize the compound’s bioactivity in pharmacological studies?

Structure-activity relationship (SAR) studies suggest:

  • Trifluoromethyl group retention : Enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in anti-neurodegenerative studies .
  • Iodo-substitution : Modulates electronic effects, improving binding affinity in antimicrobial assays.
  • Derivatization at the 6-position : Introducing polar groups (e.g., hydroxyl or amino) can balance solubility and activity. In vitro testing against bacterial strains (e.g., Mycobacterium tuberculosis) using microdilution methods is recommended .

Q. How can researchers address contradictory biological activity data across studies?

Contradictions often arise from assay variability (e.g., concentration ranges, solvent systems). Mitigation strategies include:

  • Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Re-evaluating compound stability under assay conditions (e.g., DMSO concentration effects).
  • Cross-referencing with structural analogs (e.g., 3-acyl-2-amino derivatives) to isolate substituent-specific effects .

Q. What computational methods support the design of novel derivatives?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Molecular docking : Screens binding modes against targets like DNA gyrase for fluoroquinolone analogs.
  • ADMET prediction tools : Assess pharmacokinetic profiles early in development to prioritize synthetic targets.

Methodological Notes

  • Synthesis optimization : Use reaction calorimetry to monitor exothermic steps in iodination .
  • Data validation : Apply R-free factor analysis in crystallography to avoid overfitting .
  • Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and replicate experiments ≥3 times .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one
Reactant of Route 2
6-Iodo-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one

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